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Introduction

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell

membranes and critical signaling molecules involved in various cellular processes, including

cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is

implicated in numerous diseases, making the accurate quantification of these lipids in tissue

samples a critical aspect of biomedical research and drug development. N-Tridecanoyl-D-
erythro-sphinganine-d7 is a high-purity, stable isotope-labeled version of N-Tridecanoyl-D-

erythro-sphinganine, designed for use as an internal standard in mass spectrometry (MS)-

based lipidomics.

Principle of Use

The "gold standard" for quantitative analysis by mass spectrometry is the use of stable isotope-

labeled internal standards.[3] N-Tridecanoyl-D-erythro-sphinganine-d7 is chemically and

physically almost identical to its endogenous, non-labeled counterpart. When a known quantity

of this deuterated standard is "spiked" into a biological sample at the beginning of the

experimental workflow, it co-extracts with the endogenous analyte and experiences similar

effects of ion suppression or enhancement during MS analysis. By comparing the signal

intensity of the endogenous analyte to that of the known amount of the deuterated internal

standard, precise and accurate quantification can be achieved, correcting for both sample loss

during preparation and variability in instrument response.[1][3]
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Applications

Targeted Quantification: Used as an internal standard for the precise measurement of

endogenous N-Tridecanoyl-D-erythro-sphinganine and other related dihydroceramides in

tissue homogenates.

Lipidomics Studies: Incorporated into an internal standard cocktail to quantify a broad range

of sphingolipids in tissues, enabling the study of metabolic dysregulation in diseases such as

cancer, neurodegenerative disorders, and metabolic syndrome.[1][4]

Biomarker Discovery: Facilitates the accurate measurement of changes in sphingolipid levels

in response to disease progression or therapeutic intervention, aiding in the identification of

potential biomarkers.[2]

Drug Development: Enables precise evaluation of the effects of drug candidates on

sphingolipid metabolism pathways.

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the biological context of sphinganine and the general workflow

for its analysis using a deuterated internal standard.
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De Novo Sphingolipid Biosynthesis Pathway.
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General Workflow for Tissue Sphingolipid Analysis.
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Quantitative Data
Accurate quantification depends on using the internal standard at a concentration relevant to

the endogenous analyte levels. The following table provides examples of concentrations and

performance metrics for sphingolipid internal standards used in tissue and cell analysis. Note

that data for the specific N-Tridecanoyl-d7 variant is not readily available; therefore, data for

structurally similar and commonly used standards are presented for illustrative purposes.
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Internal
Standard

Matrix
Concentrati
on Range /
Amount

Method
Key
Findings

Reference

Sphinganine

(d17:1)

HT22 Cells,

Rat Brain &

Serum

Calibration

Curve: 1-

15,000 ng/mL

LC-MS/MS

LOD: 0.5-2

ng/mL; LOQ:

1-4 ng/mL;

Recovery:

80.5-102.4%

[5]

C17-

Sphingosine

& C17-S1P

Mouse

Tissues

(Kidney,

Liver, Heart)

Not specified LC-MS/MS

Enabled

accurate

quantification,

revealing a

2.3-fold

increase in

S1P in Fabry

mouse

kidneys.

[4]

Cer

d18:1/17:0

In vitro assay

(microsomes)

20 pmol per

sample

HPLC-

MS/MS

Intra-assay

variability

was low, with

an average

CV of 11-

15%.

[6]

C17 Internal

Standard

Cocktail

RAW264.7

Macrophage

Cells

Not specified
LC-ESI-

MS/MS

The internal

standard

cocktail

allowed for

the reliable

quantification

of multiple

sphingolipid

classes.

[3]

LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation.
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Experimental Protocols
Protocol: Quantitative Analysis of Sphingolipids in Mammalian Tissue

This protocol provides a general method for the extraction and quantification of sphingolipids

from tissue samples using N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard.

1. Materials and Reagents

Tissue sample (1-10 mg, flash-frozen)

N-Tridecanoyl-D-erythro-sphinganine-d7 solution (in ethanol or methanol)

Phosphate-buffered saline (PBS), ice-cold

LC-MS grade solvents: Chloroform, Methanol, Water

Tissue homogenizer (e.g., bead beater or Dounce homogenizer)

Glass centrifuge tubes

Nitrogen evaporator

Autosampler vials

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

2. Sample Preparation and Homogenization

Weigh the frozen tissue sample (typically 1-10 mg is sufficient).[7]

Place the tissue in a pre-chilled tube for homogenization.

Add an appropriate volume of ice-cold PBS (e.g., for a 10 mg tissue, add 100 µL to make a

10% w/v homogenate).

Homogenize the tissue on ice until no visible tissue fragments remain. Proceed immediately

to the next step.
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3. Spiking with Internal Standard

To the tissue homogenate, add a known amount of N-Tridecanoyl-D-erythro-sphinganine-
d7. The amount should be in the range of the expected endogenous analyte concentration

(e.g., 10-100 pmol).

Vortex briefly to mix. This step is critical as it ensures the standard is subjected to all

subsequent extraction steps alongside the endogenous analyte.

4. Lipid Extraction (Modified Bligh & Dyer Method)

To the homogenate containing the internal standard, add methanol and chloroform to

achieve a single-phase solvent ratio of Methanol:Chloroform:Aqueous Sample (e.g., 2:1:0.8,

v/v/v). For a 100 µL homogenate, this could be 250 µL of methanol and 125 µL of chloroform.

Vortex the mixture vigorously for 1-2 minutes and incubate at room temperature for 15-30

minutes to ensure complete extraction.

Induce phase separation by adding chloroform and water, each equal to the initial volume of

chloroform and sample, respectively (e.g., 125 µL chloroform and 125 µL water).

Vortex again for 1 minute.

Centrifuge the sample at 2,000-3,000 x g for 10 minutes at 4°C to separate the aqueous

(upper) and organic (lower) phases.

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette

and transfer it to a new clean glass tube.

5. Sample Drying and Reconstitution

Dry the collected organic phase under a gentle stream of nitrogen gas.

Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 µL) of

a suitable solvent compatible with your LC-MS system (e.g., the initial mobile phase, such as

Acetonitrile/Water 60:40 v/v with 0.1% formic acid).

Vortex to ensure the lipid pellet is fully dissolved.
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Transfer the reconstituted sample to an autosampler vial for analysis.

6. LC-MS/MS Analysis and Quantification

Inject the sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, using pre-determined

precursor-product ion transitions for both the endogenous analyte and N-Tridecanoyl-D-
erythro-sphinganine-d7.

Integrate the peak areas for both the analyte and the internal standard.

Calculate the concentration of the endogenous sphingolipid by comparing the peak area

ratio of the analyte to the internal standard against a calibration curve generated with known

concentrations of the non-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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